molecular formula C11H12ClNO3S B2775101 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 2155855-72-2

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No. B2775101
CAS RN: 2155855-72-2
M. Wt: 273.73
InChI Key: XAJGSPXTYMSAAK-UHFFFAOYSA-N
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Description

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is an organic compound . It belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is 1S/C11H12ClNO3S/c1-7-6-13 (8 (2)14)11-5-9 (17 (12,15)16)3-4-10 (7)11/h3-5,7H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is 273.74 . Other physical and chemical properties such as melting point, FT-IR, 1H-NMR, and ESI-MS are not available for this specific compound but are available for similar compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The sulfenylation of pyrroles and indoles has been observed to be successful with certain 1-substituents, facilitating the synthesis of tri and tetrasubstituted pyrroles and disubstituted indoles. These reactions underscore the utility of sulfonyl chloride derivatives in obtaining complex indole structures (H. M. Gilow et al., 1991).
  • Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid in acetonitrile has been developed, showcasing a clean and operationally simple protocol for synthesizing corresponding sulfonyl chlorides, further demonstrating the versatility of sulfonyl chloride derivatives in chemical synthesis (T. Janosik et al., 2006).

Biological Applications

  • O- and N-Substituted derivatives of planetol bearing sulfamoyl and acetamoyl groups have shown various biological activities, including cholinesterase inhibition and moderate antibacterial properties. This research highlights the potential of sulfonyl chloride derivatives in developing bioactive compounds (M. Irshad et al., 2014).
  • Discovery and development of novel serotonin receptor antagonists for potential treatment of cognitive disorders further illustrate the application of sulfonyl chloride derivatives in medicinal chemistry, showcasing their role in synthesizing compounds with significant biological activities (R. Nirogi et al., 2017).

Novel Compounds and Synthetic Approaches

  • The synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach demonstrates the innovative use of sulfonyl chloride derivatives in creating compounds with potential antiviral and anticancer properties (S. López et al., 2017).
  • Metal- and base-free syntheses of aryl/alkylthioindoles highlight an iodine-catalyzed process for efficient sulfenylation of indoles, showing the potential of sulfonyl chloride derivatives in facilitating novel synthetic pathways (G. Kumaraswamy et al., 2015).

Future Directions

The future directions for the study of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride could include detailed investigations into its synthesis, chemical reactions, mechanism of action, and biological activities. Given the biological significance of indole derivatives , this compound may also hold potential for the development of new therapeutic agents.

properties

IUPAC Name

1-acetyl-3-methyl-2,3-dihydroindole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGSPXTYMSAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-methylindoline-6-sulfonyl chloride

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